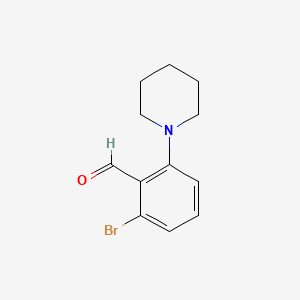

2-Bromo-6-(piperidin-1-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

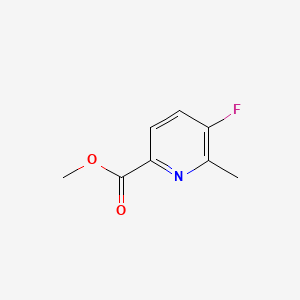

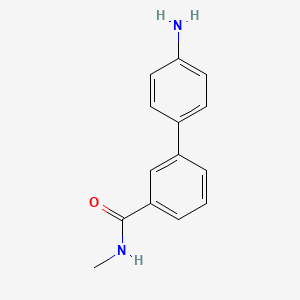

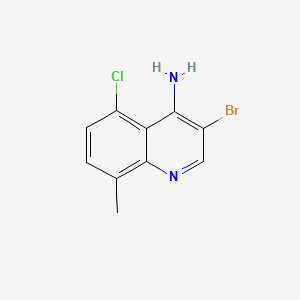

“2-Bromo-6-(piperidin-1-yl)benzaldehyde” is a chemical compound with the molecular formula C12H14BrNO . It has a molecular weight of 268.15 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “2-Bromo-6-(piperidin-1-yl)benzaldehyde” is 1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, piperidine ring, and aldehyde group .Physical And Chemical Properties Analysis

The compound “2-Bromo-6-(piperidin-1-yl)benzaldehyde” has a molecular weight of 268.15 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

2-Bromo-6-(piperidin-1-yl)benzaldehyde serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the field of medicinal chemistry. Its bromine substituent can participate in various reactions, such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Heck coupling . These synthetic pathways allow for the development of novel drug candidates.

Heterocyclic Chemistry

The piperidine ring in this compound contributes to its significance in heterocyclic chemistry. Researchers explore its reactivity to synthesize diverse heterocyclic compounds. For instance, it can be used as a precursor for the synthesis of piperidine-based derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Agrochemicals and Pesticides

The benzaldehyde moiety in 2-bromo-6-(piperidin-1-yl)benzaldehyde makes it relevant in the design of agrochemicals and pesticides. Researchers investigate its potential as a key intermediate for developing new insecticides, fungicides, and herbicides .

Fluorescent Probes and Sensors

Researchers have explored the fluorescent properties of this compound. By modifying its structure, they can create fluorescent probes and sensors for detecting specific analytes or biological processes. These applications extend to fields like bioimaging, cell biology, and environmental monitoring .

Materials Science and Polymer Chemistry

The benzaldehyde group can participate in polymerization reactions. Scientists utilize 2-bromo-6-(piperidin-1-yl)benzaldehyde as a monomer to synthesize functional polymers. These polymers find applications in drug delivery systems, coatings, and materials with tailored properties .

Catalysis and Ligand Design

The bromine atom in this compound can serve as a ligand in coordination chemistry. Researchers explore its potential as a catalyst or ligand in various reactions. By fine-tuning its structure, they can enhance catalytic activity or selectivity .

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-6-piperidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJFFLDTXNACNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742985 |

Source

|

| Record name | 2-Bromo-6-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(piperidin-1-yl)benzaldehyde | |

CAS RN |

1375068-93-1 |

Source

|

| Record name | 2-Bromo-6-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.